molecular formula C10H14N2O B1419786 dicyclopropyl(1H-imidazol-2-yl)methanol CAS No. 925687-20-3

dicyclopropyl(1H-imidazol-2-yl)methanol

Cat. No.: B1419786
CAS No.: 925687-20-3
M. Wt: 178.23 g/mol
InChI Key: NJHHNFGYGDPJMF-UHFFFAOYSA-N
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Description

Dicyclopropyl(1H-imidazol-2-yl)methanol is a chemical compound characterized by the presence of two cyclopropyl groups attached to an imidazole ring, with a methanol group at the 2-position of the imidazole

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of amido-nitriles under mild conditions, which allows for the inclusion of various functional groups . The reaction conditions often involve the use of nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization .

Industrial Production Methods

Industrial production methods for dicyclopropyl(1H-imidazol-2-yl)methanol are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to the production of this compound.

Chemical Reactions Analysis

Types of Reactions

Dicyclopropyl(1H-imidazol-2-yl)methanol can undergo various types of chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The imidazole ring can be reduced under specific conditions to form saturated derivatives.

    Substitution: The cyclopropyl groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group can yield dicyclopropyl(1H-imidazol-2-yl)carboxylic acid, while substitution reactions can lead to a variety of cyclopropyl-substituted imidazole derivatives .

Scientific Research Applications

Dicyclopropyl(1H-imidazol-2-yl)methanol has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    Cyclopropyl(1H-imidazol-2-yl)methanol: Similar structure but with only one cyclopropyl group.

    Dicyclopropyl(1H-imidazol-2-yl)ethanol: Similar structure but with an ethanol group instead of methanol.

    1H-Imidazol-2-ylmethanol: Lacks the cyclopropyl groups.

Uniqueness

Dicyclopropyl(1H-imidazol-2-yl)methanol is unique due to the presence of two cyclopropyl groups, which can impart distinct steric and electronic properties. These properties can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

dicyclopropyl(1H-imidazol-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O/c13-10(7-1-2-7,8-3-4-8)9-11-5-6-12-9/h5-8,13H,1-4H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJHHNFGYGDPJMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(C2CC2)(C3=NC=CN3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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